molecular formula C12H13B B14599787 1-phenyl-4,5-dihydro-1H-borepine CAS No. 59269-92-0

1-phenyl-4,5-dihydro-1H-borepine

Cat. No.: B14599787
CAS No.: 59269-92-0
M. Wt: 168.04 g/mol
InChI Key: FJNRJLPXOLHRGM-UHFFFAOYSA-N
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Description

1-Phenyl-4,5-dihydro-1H-borepine is a boron-containing heterocyclic compound It features a seven-membered unsaturated ring with a tricoordinate boron atom This compound is an analogue of cycloheptatriene, with the boron atom contributing to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4,5-dihydro-1H-borepine typically involves the lithiation of o,o’-dibromobibenzyl, followed by reaction with tributyl borate to form a fused borinic acid ring. This intermediate is then treated with n-bromosuccinimide (NBS) to yield a bromo-substituted product, which undergoes dehydrohalogenation to form the borepin ring system . Another method involves a tin-boron exchange reaction to synthesize fused borepin systems .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4,5-dihydro-1H-borepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form borepin oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the borepin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation: Borepin oxides.

    Reduction: Dihydro derivatives.

    Substitution: Substituted borepin derivatives with various functional groups.

Scientific Research Applications

1-Phenyl-4,5-dihydro-1H-borepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-4,5-dihydro-1H-borepine involves its interaction with molecular targets through its boron atom. The boron atom can form Lewis acid-base adducts, interact with π and π* orbitals, and participate in electron transfer processes. These interactions can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-Phenyl-4,5-dihydro-1H-borepine can be compared with other boron-containing heterocycles such as:

Uniqueness: The presence of boron in this compound imparts unique electronic properties, making it a valuable compound for various applications, especially in materials science and medicinal chemistry.

Conclusion

This compound is a fascinating compound with unique chemical properties and diverse applications

Properties

CAS No.

59269-92-0

Molecular Formula

C12H13B

Molecular Weight

168.04 g/mol

IUPAC Name

1-phenyl-4,5-dihydroborepine

InChI

InChI=1S/C12H13B/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h3-11H,1-2H2

InChI Key

FJNRJLPXOLHRGM-UHFFFAOYSA-N

Canonical SMILES

B1(C=CCCC=C1)C2=CC=CC=C2

Origin of Product

United States

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